An In-depth Technical Guide to Boc-D-Pen(Mob)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Boc-D-Pen(Mob)-OH for Researchers and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine, commonly abbreviated as Boc-D-Pen(Mob)-OH, is a protected amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. As a derivative of D-penicillamine, it introduces a unique sterically hindered thiol functionality into peptide sequences, which can confer specific structural and biological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
Boc-D-Pen(Mob)-OH is a white to off-white solid that is utilized as a building block in peptide synthesis.[] The tert-butoxycarbonyl (Boc) group on the α-amino function and the 4-methoxybenzyl (Mob) group on the sulfur atom provide orthogonal protection, allowing for selective deprotection and chain elongation during peptide synthesis.[2]
Table 1: Physicochemical Properties of Boc-D-Pen(Mob)-OH
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₂₇NO₅S | [3] |
| Molecular Weight | 369.48 g/mol | [3] |
| CAS Number | 106306-57-4 | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (TLC) | |
| Melting Point | 108-115°C | |
| Storage | 2-8°C |
Synthesis of Boc-D-Pen(Mob)-OH
While a specific, detailed experimental protocol for the synthesis of Boc-D-Pen(Mob)-OH was not found in the surveyed literature, a general two-step synthetic pathway can be proposed based on standard organic chemistry reactions. This involves the S-alkylation of D-penicillamine followed by the N-protection of the resulting intermediate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Boc-D-Pen(Mob)-OH from D-penicillamine.
Experimental Protocol: A General Approach
Step 1: Synthesis of S-(4-methoxybenzyl)-D-penicillamine
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Dissolve D-penicillamine in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., THF or ethanol).
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Add a base (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol group.
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Slowly add 4-methoxybenzyl chloride to the reaction mixture at room temperature.
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Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Dry the organic layer, evaporate the solvent, and purify the crude product, for instance, by recrystallization, to obtain S-(4-methoxybenzyl)-D-penicillamine.
Step 2: N-Boc Protection
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Dissolve the S-(4-methoxybenzyl)-D-penicillamine intermediate in a suitable solvent system, such as a mixture of acetone and water.
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Add a base, typically triethylamine, to the solution.
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Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, usually at a controlled temperature (e.g., 0-40°C).
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Stir the reaction for a period of 0.5 to 4 hours, monitoring its progress by TLC.
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After the reaction is complete, remove the organic solvent under reduced pressure.
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Acidify the aqueous residue to a pH of 2-3 with a dilute acid (e.g., HCl).
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
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The crude Boc-D-Pen(Mob)-OH can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Pen(Mob)-OH is primarily used in Boc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of amino acids on a solid support (resin) to form a desired peptide sequence.
General Workflow for SPPS using Boc-D-Pen(Mob)-OH
Caption: General workflow for incorporating Boc-D-Pen(Mob)-OH into a peptide sequence using Boc-SPPS.
Detailed Experimental Protocols for SPPS
1. Resin Preparation and Swelling
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Resin Selection: For Boc-SPPS, Merrifield or PAM resins are commonly used for synthesizing peptide acids, while MBHA resin is the standard for peptide amides.
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Procedure: Swell the chosen resin in dichloromethane (DCM) for at least 30 minutes before initiating the synthesis.
2. Boc Deprotection
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Reagent: A solution of 50% trifluoroacetic acid (TFA) in DCM is typically used.
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Procedure:
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Wash the resin with DCM.
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Treat the resin with the 50% TFA/DCM solution for 2 minutes and drain.
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Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.
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Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.
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3. Neutralization
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Reagent: A 10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
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Procedure:
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Wash the resin with DCM or DMF.
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Treat the resin with the 10% DIEA solution twice for 2 minutes each to neutralize the protonated N-terminus.
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Wash the resin thoroughly with DCM or DMF to remove excess base.
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4. Coupling of Boc-D-Pen(Mob)-OH
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Reagents: Boc-D-Pen(Mob)-OH, a coupling agent (e.g., HBTU, TBTU), an activator (e.g., HOBt), and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).
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Procedure:
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Dissolve Boc-D-Pen(Mob)-OH (2-4 equivalents relative to the resin loading), HOBt (2-4 eq.), and HBTU (2-4 eq.) in DMF.
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Add DIEA (4-8 eq.) to the mixture and allow it to pre-activate for a few minutes.
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Add the activated amino acid solution to the deprotected and neutralized resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.
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If the coupling is incomplete, the step can be repeated.
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After complete coupling, wash the resin with DMF and DCM.
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5. Cleavage from Resin and Side-Chain Deprotection
The Mob group is relatively acid-labile and can be cleaved under conditions similar to those used for other benzyl-type protecting groups.
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Reagents: A strong acid such as anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" containing TFA and scavengers. A common non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) may be necessary.
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Procedure:
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Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
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Treat the dried resin with the chosen cleavage cocktail for 2-4 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, and wash the pellet several times with cold ether.
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Dry the crude peptide under vacuum.
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Analysis of the Final Peptide
1. Purification
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Method: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
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Typical Conditions: A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA. Fractions are collected and analyzed for purity.
2. Characterization
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Method: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Table 2: Hypothetical Analytical Data for a Model Peptide Containing Pen(Mob)
| Analytical Technique | Expected Result |
| Analytical RP-HPLC | A single major peak indicating high purity (>95%). |
| Mass Spectrometry | The observed molecular weight should match the calculated molecular weight of the desired peptide. |
Signaling Pathways
As Boc-D-Pen(Mob)-OH is a synthetic amino acid derivative used as a building block in chemical synthesis, there is no direct involvement in or modulation of specific signaling pathways. Its incorporation into a peptide, however, could influence the resulting peptide's interaction with biological targets, thereby indirectly affecting signaling pathways. The unique structural constraints imposed by the penicillamine residue can alter the peptide's conformation and receptor binding affinity.
